6-(4-(4-(Hexylsulfonyl)styryl)phenoxy)hexan-1-ol
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Overview
Description
6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol is a complex organic compound with the molecular formula C26H36O4S and a molecular weight of 444.627 g/mol . This compound is characterized by its unique structure, which includes a hexylsulfonyl group, a phenyl group, and a hexanol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the hexylsulfonyl phenyl derivative, which is then subjected to a series of reactions to introduce the ethenyl and phenoxy groups. The final step involves the addition of the hexanol moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and ethenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and ethenyl derivatives.
Scientific Research Applications
6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol involves its interaction with specific molecular targets and pathways. The hexylsulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The phenyl and ethenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H36O4S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-[4-[(E)-2-(4-hexylsulfonylphenyl)ethenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C26H36O4S/c1-2-3-4-9-22-31(28,29)26-18-14-24(15-19-26)11-10-23-12-16-25(17-13-23)30-21-8-6-5-7-20-27/h10-19,27H,2-9,20-22H2,1H3/b11-10+ |
InChI Key |
UYOYSNTYURSXPS-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCCCCO |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
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